molecular formula C12H12F2N2 B12982518 (S)-3-(Difluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile

(S)-3-(Difluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile

Cat. No.: B12982518
M. Wt: 222.23 g/mol
InChI Key: NWERSRBUYDSDHX-JTQLQIEISA-N
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Description

(S)-3-(Difluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a difluoromethyl group, a pyrrolidine ring, and a benzonitrile moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Difluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common approach includes the formation of the pyrrolidine ring followed by the introduction of the difluoromethyl group and the benzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to streamline the synthesis, allowing for better control over reaction parameters and reducing waste .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Difluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.

Scientific Research Applications

(S)-3-(Difluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it valuable in the development of materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of (S)-3-(Difluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(Trifluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile
  • (S)-3-(Chloromethyl)-2-(pyrrolidin-2-yl)benzonitrile
  • (S)-3-(Bromomethyl)-2-(pyrrolidin-2-yl)benzonitrile

Uniqueness

(S)-3-(Difluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile stands out due to the presence of the difluoromethyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C12H12F2N2

Molecular Weight

222.23 g/mol

IUPAC Name

3-(difluoromethyl)-2-[(2S)-pyrrolidin-2-yl]benzonitrile

InChI

InChI=1S/C12H12F2N2/c13-12(14)9-4-1-3-8(7-15)11(9)10-5-2-6-16-10/h1,3-4,10,12,16H,2,5-6H2/t10-/m0/s1

InChI Key

NWERSRBUYDSDHX-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=CC=C2C(F)F)C#N

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2C(F)F)C#N

Origin of Product

United States

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